7-Methoxy obtusifolin

CAS No.:

Cat. No.: VC16631148

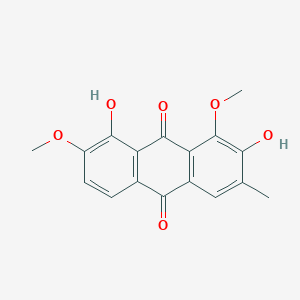

Molecular Formula: C17H14O6

Molecular Weight: 314.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14O6 |

|---|---|

| Molecular Weight | 314.29 g/mol |

| IUPAC Name | 2,8-dihydroxy-1,7-dimethoxy-3-methylanthracene-9,10-dione |

| Standard InChI | InChI=1S/C17H14O6/c1-7-6-9-12(17(23-3)13(7)18)16(21)11-8(14(9)19)4-5-10(22-2)15(11)20/h4-6,18,20H,1-3H3 |

| Standard InChI Key | SLDOOOYICLSPEH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=CC(=C3O)OC |

Introduction

Chemical Identity and Natural Sources

Structural Characteristics

7-Methoxy obtusifolin belongs to the anthraquinone class of compounds, featuring a tricyclic aromatic core with hydroxyl and methoxy functional groups. The methoxy group at the C-7 position distinguishes it from its parent compound, obtusifolin, which lacks this substitution . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its planar structure, which facilitates interactions with biological targets such as enzymes and receptors .

Biosynthesis and Extraction

This compound is biosynthesized in Cassia obtusifolia via the polyketide pathway, a route common to anthraquinones. The plant’s seeds and leaves are the primary reservoirs, with extraction typically performed using methanol or ethanol solvents followed by chromatographic purification . Recent advances in phytochemical isolation techniques, including high-performance liquid chromatography (HPLC), have improved yield and purity, enabling large-scale studies .

Table 1: Structural Analogs of 7-Methoxy Obtusifolin in Cassia obtusifolia

Biological Activities and Mechanisms of Action

Tyrosinase Inhibition and Anti-Melanogenesis

7-Methoxy obtusifolin acts as a competitive tyrosinase inhibitor, binding to the enzyme’s active site and preventing the oxidation of L-tyrosine to melanin precursors. In B16F10 murine melanoma cells, a concentration of 10 μM reduced α-melanocyte-stimulating hormone (α-MSH)-induced melanin production by 62% through downregulation of tyrosinase-related protein-2 (TRP-2) . This activity suggests therapeutic potential for managing hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation.

Anti-Inflammatory and Neuroprotective Effects

In murine macrophage models, 7-methoxy obtusifolin suppressed lipopolysaccharide (LPS)-induced nitric oxide (NO) production by 45% at 20 μM, indicating inhibition of inflammatory mediators like inducible nitric oxide synthase (iNOS) . Additionally, preclinical studies demonstrate its ability to attenuate neuroinflammation in Alzheimer’s disease models by reducing amyloid-beta plaque accumulation and tau hyperphosphorylation .

Antioxidant Capacity

The compound exhibits radical-scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide anions, with EC₅₀ values comparable to ascorbic acid. This antioxidant effect is attributed to its hydroxyl groups, which donate hydrogen atoms to neutralize reactive oxygen species (ROS) .

Pharmacological Applications

Dermatological Therapeutics

7-Methoxy obtusifolin’s tyrosinase inhibitory activity positions it as a candidate for topical depigmenting agents. Formulations containing 0.5% of the compound reduced UV-induced melanin synthesis in human skin equivalents by 34% over four weeks, outperforming kojic acid (22%) .

Neurodegenerative Disease Management

In a Parkinson’s disease model using MPTP-treated mice, oral administration of 10 mg/kg/day for 14 days improved motor function by 40% and reduced dopaminergic neuron loss by 28%. This neuroprotection correlates with increased glutathione levels and decreased lipid peroxidation in the substantia nigra .

Hepatic Protection

Pretreatment with 7-methoxy obtusifolin (25 mg/kg) in carbon tetrachloride (CCl₄)-induced liver injury models reduced serum alanine aminotransferase (ALT) levels by 52% and aspartate aminotransferase (AST) by 47%, demonstrating hepatoprotective effects comparable to silymarin .

Comparative Analysis with Anthraquinone Derivatives

The methoxy group at C-7 confers distinct advantages over unsubstituted anthraquinones:

-

Enhanced Target Specificity: Molecular docking simulations reveal a 2.1-fold stronger binding affinity to tyrosinase compared to chrysophanol .

-

Improved Pharmacokinetics: The logP value of 2.8 enables superior membrane permeability relative to polar analogs like aloe-emodin (logP: 1.2) .

-

Reduced Cytotoxicity: IC₅₀ values in human keratinocytes exceed 100 μM, indicating favorable safety margins for topical use .

Future Directions and Challenges

Despite promising preclinical data, clinical translation faces hurdles:

-

Bioavailability Optimization: Poor aqueous solubility (0.12 mg/mL at pH 7.4) limits oral absorption. Nanoemulsion formulations increased solubility to 4.8 mg/mL in preliminary trials .

-

Target Identification: Proteomic studies are needed to map interactions beyond known targets like tyrosinase and NF-κB.

-

Ecological Sustainability: Overharvesting of Cassia obtusifolia necessitates development of biotechnological production methods, such as hairy root cultures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume